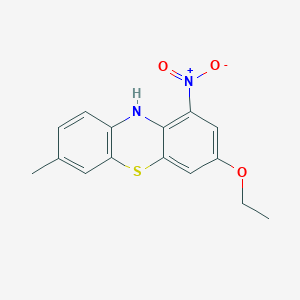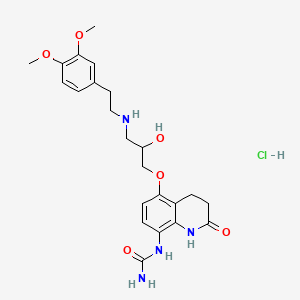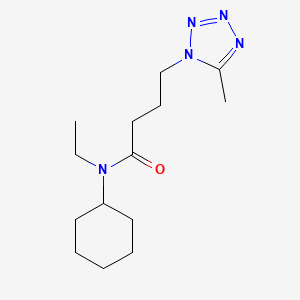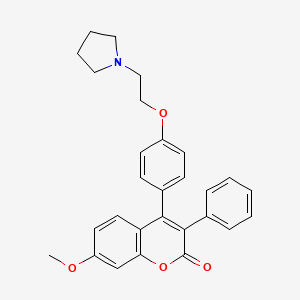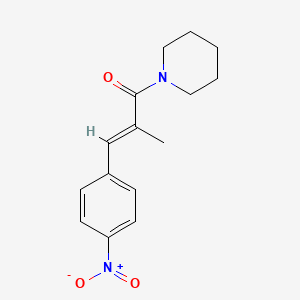
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine is an organic compound that features a piperidine ring attached to a propenyl group substituted with a methyl and a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-methyl-3-piperidone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine include:
1-(2-Methyl-3-(4-aminophenyl)-1-oxo-2-propenyl)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(2-Methyl-3-(4-chlorophenyl)-1-oxo-2-propenyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
76691-33-3 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-12(15(18)16-9-3-2-4-10-16)11-13-5-7-14(8-6-13)17(19)20/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Clé InChI |
OLBKOFYAZVZSOY-VAWYXSNFSA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N2CCCCC2 |
SMILES canonique |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
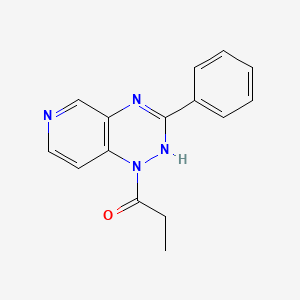
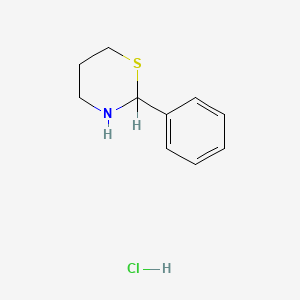
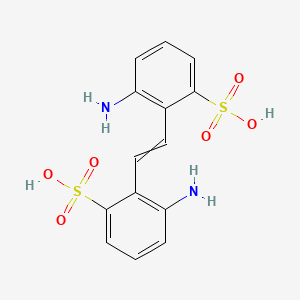
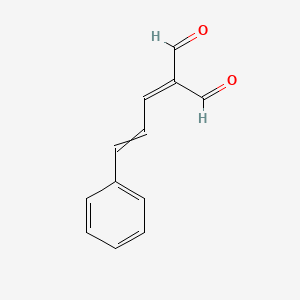
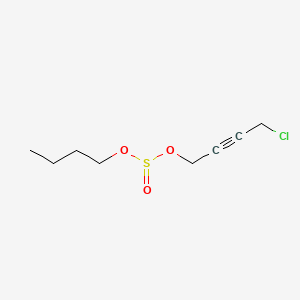


![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
